tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Improved Synthesis Techniques : Ji Zhiqin (2004) discussed an improved synthesis method for Diazaspiro[4.4] nonane, which is related to tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate. This method offers higher efficiency and better yield, indicating its potential for large-scale production and research applications (Ji Zhiqin, 2004).
Synthesis of Structural Isomers : N. Gomi et al. (2012) developed a practical synthesis method for a compound structurally similar to this compound. This method is useful for the production of key intermediates in pharmaceutical research, demonstrating the compound's utility in drug development (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).
Spirocyclic Compound Synthesis : M. J. Meyers et al. (2009) described efficient routes to synthesize tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound with a similar structure to this compound. These routes enable the exploration of novel compounds and chemical spaces (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009).
Pharmaceutical and Biological Research
Antitubercular Agents Development : A-peng Wang et al. (2020) reported on benzothiazinone derivatives containing a 2,7-diazaspiro[4.4]nonane moiety, showing significant in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This highlights the potential of this compound derivatives in developing new antitubercular drugs (A-peng Wang, Chao Ma, Yun Chai, Xiujun Liu, Kai Lv, L. Fu, Bin Wang, Xuedong Jia, Mingliang Liu, Yu Lu, 2020).
Osteoclast Activity Inhibition : Lucile Mounier et al. (2020) designed and synthesized N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to target osteoclast activity. These compounds effectively inhibited osteoclast activity without affecting bone formation, suggesting their utility in osteoporosis treatment (Lucile Mounier, A. Morel, Y. Ferrandez, J. Morko, J. Vääräniemi, Marine Gilardone, D. Roche, J. Cherfils, A. Blangy, 2020).
Conformational and Structural Studies
- Conformational Analysis : M. M. Fernandez et al. (2002) conducted a study on spirolactams, closely related to this compound, to understand their conformational properties. This research provides insights into the structural aspects of these compounds, which is crucial for their application in peptide synthesis and drug design (M. M. Fernandez, A. Diez, M. Rubiralta, E. Montenegro, N. Casamitjana, M. Kogan, E. Giralt, 2002).
特性
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVZWTVFPYPSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。